molecular formula C14H17Cl2N3O B1388030 N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-2-chloro-acetamide hydrochloride CAS No. 1185303-58-5

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-2-chloro-acetamide hydrochloride

Cat. No. B1388030
M. Wt: 314.2 g/mol
InChI Key: OJQDNMJRQJBARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-2-chloro-acetamide hydrochloride” is a chemical compound with a molecular weight of 314.22 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.22 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s best to refer to the Safety Data Sheet (SDS) provided by the supplier.

properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-chloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O.ClH/c1-10-14(16-13(19)8-15)11(2)18(17-10)9-12-6-4-3-5-7-12;/h3-7H,8-9H2,1-2H3,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQDNMJRQJBARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-YL)-2-chloro-acetamide hydrochloride

CAS RN

1185303-58-5
Record name Acetamide, 2-chloro-N-[3,5-dimethyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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